molecular formula C10H12O3 B1317229 Methyl 4-methoxy-2-methylbenzoate CAS No. 35598-05-1

Methyl 4-methoxy-2-methylbenzoate

Cat. No. B1317229
Key on ui cas rn: 35598-05-1
M. Wt: 180.2 g/mol
InChI Key: OGYAVWKYDVBIMW-UHFFFAOYSA-N
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Patent
US06846832B2

Procedure details

According to J. Org. Chem. 33:494 (1968), a mixture of 4-methoxy-2-methylbenzoic acid (20 g, 120 mmol) and MeOH (97 mL) containing sulfuric acid (conc., 0.6 mL) was heated under reflux 48 h. After cooling the mixture was evaporated and the residue diluted with diethyl ether and washed with a saturated sodium hydrogen carbonate solution and brine. The organic phase was then separated and dried over sodium sulphate. After evaporation the residue was distilled through a 8 cm Vigreux column to afford the title compound (21.2 g, 98%) as a colourless liquid. Bp 60° C./1 mbar. MS: m/e=180.3 (M+).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
97 mL
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[C:5]([CH3:12])[CH:4]=1.S(=O)(=O)(O)O.[CH3:18]O>>[CH3:18][O:8][C:7](=[O:9])[C:6]1[CH:10]=[CH:11][C:3]([O:2][CH3:1])=[CH:4][C:5]=1[CH3:12]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
COC1=CC(=C(C(=O)O)C=C1)C
Name
Quantity
97 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0.6 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux 48 h
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture
CUSTOM
Type
CUSTOM
Details
was evaporated
ADDITION
Type
ADDITION
Details
the residue diluted with diethyl ether
WASH
Type
WASH
Details
washed with a saturated sodium hydrogen carbonate solution and brine
CUSTOM
Type
CUSTOM
Details
The organic phase was then separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
After evaporation the residue
DISTILLATION
Type
DISTILLATION
Details
was distilled through a 8 cm Vigreux column

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=C(C=C1)OC)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 21.2 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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